Synthesis and Characterization of 2-Bromo-1,3,5-trifluoro-4-nitrobenzene: A Comprehensive Technical Guide
Synthesis and Characterization of 2-Bromo-1,3,5-trifluoro-4-nitrobenzene: A Comprehensive Technical Guide
Introduction & Strategic Importance
Polyhalogenated nitrobenzenes are indispensable building blocks in modern medicinal chemistry and materials science. Specifically, 2-bromo-1,3,5-trifluoro-4-nitrobenzene serves as a highly versatile, advanced intermediate in the synthesis of complex heterocyclic scaffolds, including next-generation [1].
The strategic placement of orthogonal halogens (fluorine and bromine) around the electron-deficient nitrobenzene core provides distinct vectors for sequential, highly regioselective functionalization. The bromine atom is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), while the activated fluorine atoms are highly susceptible to nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing pull of the adjacent nitro group.
Physicochemical Data
Accurate baseline characterization is essential for reaction tracking, downstream purification, and safety assessments.
| Property | Value |
| Chemical Name | 2-Bromo-1,3,5-trifluoro-4-nitrobenzene |
| CAS Registry Number | 762297-93-8 |
| Molecular Formula | C6HBrF3NO2 |
| Molecular Weight | 255.98 g/mol |
| SMILES | O=C1=C(F)C=C(F)C(Br)=C1F |
| Physical State | Solid / Semi-Solid (at Room Temperature) |
Data compiled from [2] and .
Experimental Synthesis Protocol
The synthesis relies on the regioselective electrophilic aromatic substitution (nitration) of 2-bromo-1,3,5-trifluorobenzene. Due to the highly deactivated nature of the trifluorinated ring, harsh nitrating conditions (mixed acid) are required[3].
Reagents and Scale
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Starting Material: 2-Bromo-1,3,5-trifluorobenzene (30.00 g, 142.19 mmol, 1.00 equiv.)
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Acid Catalyst / Solvent: Sulfuric Acid (H₂SO₄, concentrated, 115 mL)
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Nitrating Agent: Nitric Acid (HNO₃, concentrated, 102 mL)
Step-by-Step Methodology & Causality
This protocol is designed as a self-validating system, where thermal control and phase behavior indicate reaction progress[3].
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Preparation of the Reaction Matrix: A stirred solution of 2-bromo-1,3,5-trifluorobenzene (30.00 g) in concentrated H₂SO₄ (115 mL) is established under a nitrogen (N₂) atmosphere[3].
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Causality: H₂SO₄ acts as both the solvent and the strong acid necessary to protonate HNO₃, driving the dehydration that generates the active electrophile, the nitronium ion (NO₂⁺).
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Electrophile Generation and Addition: The reaction vessel is cooled to -10 °C. Concentrated HNO₃ (102 mL) is added dropwise[3].
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Causality: The generation of NO₂⁺ is highly exothermic. Strict thermal control at -10 °C prevents thermal runaway, suppresses oxidative degradation of the starting material, and minimizes the risk of non-selective poly-nitration.
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Propagation and Regioselective Substitution: Following the addition, the mixture is allowed to warm to 25 °C and stirred for 3 hours[3].
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Causality: The three fluorine atoms strongly deactivate the aromatic ring via inductive withdrawal (-I effect), necessitating prolonged reaction times at room temperature to achieve full conversion. Regioselectivity is absolute: the C4 position is the only unsubstituted carbon, flanked by halogens that direct the incoming electrophile via resonance (+M effect) while minimizing steric hindrance.
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Quench and Phase Separation: The crude reaction mixture is slowly poured into 1.5 L of ice water[3].
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Causality: Ice water safely absorbs the massive heat of dilution from the mixed acids. The highly lipophilic nitrated product crashes out of the aqueous phase, signaling a successful conversion.
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Extraction and Isolation: The aqueous mixture is extracted with Ethyl Acetate (EtOAc, 3 x 600 mL). The combined organic layers are washed with water (2 x 600 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure[3].
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Result: Affords 2-bromo-1,3,5-trifluoro-4-nitrobenzene as a crude product (~47 g) ready for downstream application[1].
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Mechanistic Pathway Visualization
Figure 1: Workflow and mechanistic sequence for the nitration of 2-bromo-1,3,5-trifluorobenzene.
Analytical Characterization
Validation of the synthesized compound is confirmed via standard spectroscopic techniques[1]:
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LC-MS (Liquid Chromatography-Mass Spectrometry): (ES-H, m/z): [M-H]⁻ = 254.0.
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¹H NMR (300 MHz, Chloroform-d): δ 7.17 – 7.00 (m, 1H).
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Causality: The molecule possesses only a single proton at the C6 position. This proton is split into a complex multiplet due to scalar coupling (J-coupling) with the three non-equivalent, NMR-active fluorine atoms (¹⁹F, spin = ½) on the aromatic ring.
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Safety, Handling, and Storage
As a highly functionalized halogenated nitroaromatic, strict safety protocols must be observed:
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Handling: Perform all operations in a certified fume hood. Wear appropriate PPE (nitrile gloves, safety goggles, lab coat).
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Storage: Keep the container tightly closed in a dry, well-ventilated area. Store at room temperature, though cold-chain transport is sometimes recommended by suppliers to prevent long-term degradation[4].
References
- Title: WO2023146957A1 - Parp1 inhibitors and uses thereof Source: Google Patents URL
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Title: 2-bromo-1,3,5-trifluoro-4-nitrobenzene (CID 16757159) Source: PubChem URL: [Link]
Sources
- 1. WO2023146957A1 - Parp1 inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. PubChemLite - 2-bromo-1,3,5-trifluoro-4-nitrobenzene (C6HBrF3NO2) [pubchemlite.lcsb.uni.lu]
- 3. WO2023146957A1 - Parp1 inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. 762297-93-8|2-Bromo-1,3,5-trifluoro-4-nitrobenzene|BLD Pharm [bldpharm.com]
